molecular formula C16H15N3O2S B6457275 3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide CAS No. 2549036-53-3

3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6457275
CAS No.: 2549036-53-3
M. Wt: 313.4 g/mol
InChI Key: LDLXGAKLOWELLO-UHFFFAOYSA-N
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Description

3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that features a benzothiazole core with a pyrrolidine and pyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides, which can then undergo further cyclization and bromination to yield the desired benzothiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

What sets 3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide apart is its unique combination of a benzothiazole core with both pyrrolidine and pyridine substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(3-pyridin-2-ylpyrrolidin-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-22(21)15-7-2-1-5-13(15)16(18-22)19-10-8-12(11-19)14-6-3-4-9-17-14/h1-7,9,12H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLXGAKLOWELLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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